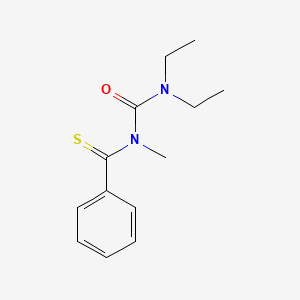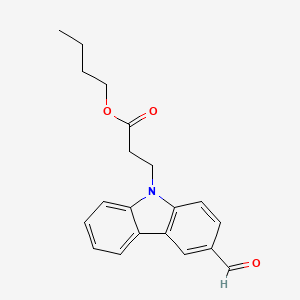
Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a carbazole moiety, which is known for its photochemical and thermal stability, as well as its good hole-transport ability .
Vorbereitungsmethoden
The synthesis of Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate typically involves the esterification of 3-(3-formyl-9H-carbazol-9-yl)propanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted esters .
Wissenschaftliche Forschungsanwendungen
Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate exerts its effects is largely dependent on its chemical structure. The carbazole moiety is known for its ability to transport holes, making it useful in optoelectronic applications. The ester group can undergo hydrolysis to release the active form of the compound, which can then interact with molecular targets such as enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate include:
Ethyl 3-(3-formyl-9H-carbazol-9-yl)propanoate: Similar structure but with an ethyl group instead of a butyl group.
Methyl 3-(3-formyl-9H-carbazol-9-yl)propanoate: Similar structure but with a methyl group instead of a butyl group.
Propyl 3-(3-formyl-9H-carbazol-9-yl)propanoate: Similar structure but with a propyl group instead of a butyl group.
The uniqueness of this compound lies in its specific ester group, which can influence its physical and chemical properties, such as solubility and reactivity .
Eigenschaften
CAS-Nummer |
88107-80-6 |
|---|---|
Molekularformel |
C20H21NO3 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
butyl 3-(3-formylcarbazol-9-yl)propanoate |
InChI |
InChI=1S/C20H21NO3/c1-2-3-12-24-20(23)10-11-21-18-7-5-4-6-16(18)17-13-15(14-22)8-9-19(17)21/h4-9,13-14H,2-3,10-12H2,1H3 |
InChI-Schlüssel |
RZXMJZCWLXFANM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




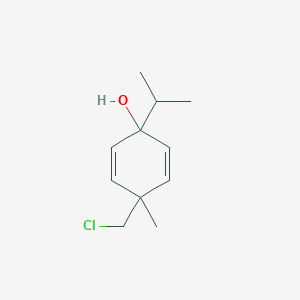
![N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine](/img/structure/B14379362.png)
![2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14379368.png)
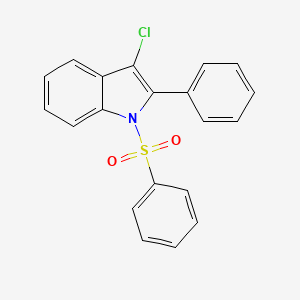
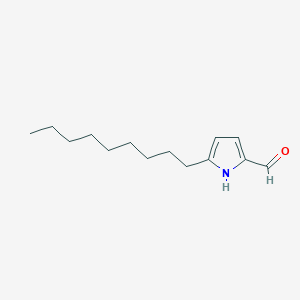
![Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N'-(2,4,6-trichlorophenyl)-](/img/structure/B14379390.png)
![5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol](/img/structure/B14379392.png)

![4-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14379400.png)
![17-[([1,1'-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14379405.png)
